2-Isobutylpyrazine
Descripción
Significance as a Potent Volatile Compound in Biological Systems
2-Isobutylpyrazine, scientifically known as 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), is a highly potent volatile organic compound with significant roles across diverse biological systems. oup.comitjfs.com Its high vapor pressure and low molecular weight allow it to readily diffuse and act as a chemical signal both within and between organisms. This compound is a key player in insect communication, a component of plant defense mechanisms, and a crucial contributor to the flavor and aroma profiles of numerous foods and beverages. ontosight.aichemimpex.commdpi.commedchemexpress.comthegoodscentscompany.com
In the realm of entomology, this compound functions as a semiochemical, a chemical substance that carries a message. Research has identified it as a male-released aggregation pheromone in the leaf beetle Labidostomis lusitanica. mdpi.comresearchgate.netpreprints.orglsu.edu In these beetles, the compound, produced exclusively by males, elicits a strong electrophysiological and behavioral response in both sexes, promoting the formation of aggregations on their host pistachio plants. mdpi.comresearchgate.netpreprints.org Similarly, in the convergent lady beetle, Hippodamia convergens, this compound acts as an aggregation pheromone, guiding diapausing beetles to overwintering sites. escholarship.org Beyond attraction, it also serves as a defensive allomone, a chemical that benefits the producer by deterring predators. For instance, the wood tiger moth, Arctia plantaginis, produces this compound as part of its chemical defense, and its distinctive odor can induce aversion in predators like birds and ants. oup.commdpi.comcsic.es
In the plant kingdom, this compound is a well-documented secondary metabolite. medchemexpress.comglpbio.com It is a significant component of the characteristic "green" aroma of many plants and vegetables, most notably bell peppers. itjfs.comthegoodscentscompany.com In viticulture, it is a major contributor to the varietal aroma of grapes such as Cabernet Sauvignon, Sauvignon Blanc, and Merlot, imparting herbaceous or bell pepper notes to the resulting wines. sevenfifty.commdpi.com The biosynthesis of this compound in plants can be influenced by external factors, including pathogens. For example, the phytoplasma effector protein SAP11 has been shown to suppress the production of this volatile compound in Nicotiana benthamiana by affecting the activity of a key enzyme, O-methyltransferase. oup.com
The potency of this compound as a flavor and aroma compound is evident in its extremely low sensory detection thresholds. sevenfifty.com It is recognized for its earthy, nutty, and bell pepper-like odor and is used as a flavoring agent in a variety of food products, including soups and sauces. ontosight.ai Its presence has also been noted in coffee, parsnips, green beans, and spinach, highlighting its versatility and importance in the sensory perception of food. thegoodscentscompany.com
Classification and Structural Characteristics within Methoxypyrazines
This compound belongs to the chemical class of methoxypyrazines, which are a group of nitrogen-containing heterocyclic aromatic compounds. itjfs.comontosight.ai The core of its structure is a pyrazine (B50134) ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. nih.gov What defines it as a methoxypyrazine is the presence of a methoxy (B1213986) group (-OCH₃) attached to the pyrazine ring. Specifically, in 2-isobutyl-3-methoxypyrazine, a methoxy group is substituted at the second position and an isobutyl group [-CH₂CH(CH₃)₂] is at the third position of the pyrazine ring. ontosight.ai
The alkyl side chain's structure plays a crucial role in determining the specific sensory characteristics of different methoxypyrazines. Below is a comparison of this compound with other common methoxypyrazines found in nature.
Interactive Data Table: Comparison of Common Methoxypyrazines
| Compound Name | Abbreviation | Alkyl Group | Typical Aroma Description |
|---|---|---|---|
| 2-Isobutyl-3-methoxypyrazine | IBMP | Isobutyl | Green bell pepper, earthy, herbaceous |
| 2-Isopropyl-3-methoxypyrazine | IPMP | Isopropyl | Pea, earthy, potato |
| 2-sec-Butyl-3-methoxypyrazine (B29486) | SBMP | sec-Butyl | Green, earthy, bell pepper |
The chemical properties of this compound are summarized in the table below.
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 24683-00-9 |
| Appearance | Colorless to pale yellow liquid |
| Odor | Earthy, nutty, bell pepper-like |
| Boiling Point | 213 - 215 °C |
| Density | ~0.99 g/mL at 25 °C |
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(2-methylpropyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(2)5-8-6-9-3-4-10-8/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIMUUJMEBJXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183668 | |
| Record name | Isobutylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29460-92-2 | |
| Record name | Isobutylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29460-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029460922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Occurrence and Distribution in Biological Systems
Presence in Plant Kingdom
IBMP is a well-documented volatile compound found across various plant species, contributing significantly to their distinct aroma profiles. nih.gov
Accumulation in Vitis vinifera (Grapevine)
Within the plant kingdom, the accumulation of 2-isobutyl-3-methoxypyrazine (B1223183) is particularly notable in grapevine (Vitis vinifera). nih.govchemicalbook.comjournals.ac.zaajevonline.orgchemdad.comresearchgate.netchemicalbook.innih.gov This compound is a key contributor to the varietal character of several well-known wines. nih.govlabexcell.com
Research indicates that in Cabernet Sauvignon grapes, IBMP is not evenly distributed throughout the bunch. Regardless of the stage of ripeness, the highest concentration of the compound is found in the stems, followed by the skins and seeds, with very little present in the flesh. ajevonline.orgajevonline.orgresearchgate.net As the grapes ripen, the proportion of IBMP in the stems and seeds tends to decrease, while it increases in the skins. ajevonline.orgajevonline.orgresearchgate.net This distribution has significant implications for winemaking, as the compound is readily extracted during processing. ajevonline.org For instance, in Sauvignon blanc, it is extracted at the beginning of pressing, and in Cabernet Sauvignon, after approximately 24 hours in the vat. ajevonline.orgajevonline.org
The concentration of IBMP in grapes is also influenced by environmental factors. Studies have shown that light and temperature play a crucial role. researchgate.net Increased exposure to light and warmer temperatures can lead to a decrease in IBMP concentrations in the berries. researchgate.netjournals.ac.za Interestingly, the light environment before the onset of ripening (véraison) has a more significant impact on the final IBMP concentration than the light exposure during the ripening period itself. researchgate.net
Varietal Specificity of 2-Isobutylpyrazine Content
The concentration of 2-isobutyl-3-methoxypyrazine varies significantly among different grape varieties, contributing to their unique aromatic profiles. nih.govlabexcell.com
Sauvignon Blanc: This white wine grape is well-known for its characteristic green and herbaceous notes, to which IBMP is a major contributor. nih.govjournals.ac.zaresearchgate.netlabexcell.comjournals.ac.za The aroma of Sauvignon blanc wines is often described as having notes of bell pepper, asparagus, and gooseberry, which are directly linked to the presence of this compound. researchgate.netjournals.ac.za Studies have recorded IBMP concentrations as high as 307 ng/L in Sauvignon blanc grapes and 56.3 ng/L in the resulting wines. researchgate.net
Cabernet Sauvignon: This is one of the most widely recognized red wine grape varieties, and its wines often exhibit distinct bell pepper and vegetative aromas due to IBMP. journals.ac.zaajevonline.orglabexcell.com Research has shown that wines made from Cabernet Sauvignon grapes can have IBMP levels close to or higher than its odor threshold, which is around 10-15 ng/L in red wines. nih.govnih.gov
Cabernet Franc: Similar to its offspring Cabernet Sauvignon, Cabernet Franc is also known to accumulate significant amounts of IBMP, contributing to the green, vegetative notes in its wines. labexcell.comnih.gov
Merlot: While generally having lower concentrations than Cabernet Sauvignon, Merlot can also contain IBMP, which can contribute to a vegetative character in the wine, although it is typically less pronounced. labexcell.comnih.govresearchgate.net The levels of IBMP in Merlot wines can be influenced by the vintage, with cooler years potentially leading to higher concentrations. researchgate.net
Pinot Noir: In contrast to the Bordeaux varieties, Pinot Noir is not a grape variety that is typically associated with high levels of IBMP. nih.gov
The following table provides a summary of typical 2-isobutyl-3-methoxypyrazine concentrations found in different wine grape varieties.
| Grape Variety | Typical IBMP Concentration Range in Wine (ng/L) |
| Sauvignon Blanc | Can reach up to 56.3 ng/L |
| Cabernet Sauvignon | 12.1 - 13 ng/L |
| Cabernet Franc | Often grouped with Cabernet Sauvignon in terms of IBMP levels |
| Merlot | 4 - 8 ng/L |
| Pinot Noir | Generally low to non-detectable levels |
Presence in Capsicum annuum (Bell Pepper)
2-Isobutyl-3-methoxypyrazine is a key aroma compound in bell peppers (Capsicum annuum), responsible for their characteristic "green" and vegetative scent. cabidigitallibrary.orgwur.nl This compound is often referred to as "bell pepper pyrazine" due to its strong association with this vegetable. cabidigitallibrary.org Its presence is a defining feature of the aroma profile of many pepper varieties. cabidigitallibrary.orgresearchgate.net The proposed biosynthesis of IBMP in Capsicum fruits is thought to involve the amino acid leucine (B10760876). wur.nl
Identification in Other Plant Species
Beyond grapes and bell peppers, 2-isobutyl-3-methoxypyrazine has been identified in a variety of other plants, contributing to their aroma profiles. chemdad.comchemicalbook.in These include:
Galbanum Oil: This aromatic gum resin, derived from Ferula species, contains IBMP as one of its minor but important constituents, contributing to its characteristic harsh, green odor. originalswissaromatics.comresearchgate.netperfumerflavorist.comperfumerflavorist.com
Beetroot: IBMP has been identified as a component of beetroot. chemdad.comchemicalbook.inscispace.com
Lettuce: This compound is among the volatile components identified in lettuce. chemdad.comchemicalbook.inresearchgate.net
Nasturtium: The presence of this pyrazine (B50134) has also been noted in nasturtium.
Formation and Presence in Microorganisms and Food Matrices
Beyond its biosynthesis in plants, 2-isobutyl-3-methoxypyrazine can also be formed during the processing of food.
Contribution to Aroma in Heat-Processed Foods via Maillard Reaction
The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating, is a significant pathway for the formation of many aroma compounds, including pyrazines. In the context of 2-isobutyl-3-methoxypyrazine, this reaction can contribute to the development of its characteristic aroma in heat-processed foods. For example, during the baking of mung beans, the Maillard reaction leads to a notable increase in compounds like 2-methoxy-3-isobutyl pyrazine. mdpi.comnih.gov This compound has also been identified in other heat-treated products like coffee. thegoodscentscompany.comjavapresse.com
Production by Specific Microorganisms
The biosynthesis of this compound and related alkylpyrazines has been identified in various microorganisms. Bacteria, in particular, are known producers of these volatile compounds, often through the metabolism of amino acids.
The bacterium Paenibacillus polymyxa is a notable producer of a complex array of methyl-branched alkyl-substituted pyrazines. oup.comoup.com Research has identified a total of 19 different pyrazine metabolites in the growth medium of P. polymyxa. oup.comoup.com Among these are isomers that include an isobutyl group, such as 2-isobutyl-5-sec-butylpyrazine and 2-isopropyl-6-isobutylpyrazine. oup.com The production of these pyrazines is significantly influenced by the available nutrients; for instance, supplementing the growth medium with the amino acid valine has been shown to stimulate the production of certain pyrazines by this bacterium. oup.com
Yeast species are also capable of producing pyrazines, with the biosynthesis being closely linked to amino acid metabolism. mdpi.comresearchgate.net For example, culturing yeasts like Saccharomyces cerevisiae in environments rich in specific amino acids, such as leucine or isoleucine, can lead to the production of various pyrazines. mdpi.comresearchgate.net The final step in the biosynthesis of the related compound, 2-methoxy-3-isobutylpyrazine (IBMP), in grapes is understood to be the O-methylation of 2-hydroxy-3-isobutylpyrazine (IBHP), a process that can involve S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, enzymes also found in yeast. nih.govresearchgate.net
| Microorganism | Produced Pyrazine(s) containing Isobutyl group | Key Findings |
| Paenibacillus polymyxa | 2-isobutyl-5-sec-butylpyrazine, 2-isopropyl-6-isobutylpyrazine | Produces a complex mixture of 19 pyrazine metabolites. oup.comoup.com Production is stimulated by the addition of valine. oup.com |
| Saccharomyces cerevisiae | General pyrazines | Pyrazine production is linked to the metabolism of amino acids like leucine and isoleucine. mdpi.comresearchgate.net Contains enzymes capable of methylating pyrazine precursors. |
Occurrence in Roasted Products
Pyrazines, including this compound, are significant contributors to the desirable aromas of many cooked and roasted foods. perfumerflavorist.comperfumerflavorist.com They are primarily formed through Maillard reactions, which are complex chemical interactions between amino acids and reducing sugars that occur upon heating. perfumerflavorist.comperfumerflavorist.com This reaction is responsible for the browning and flavor development in a wide range of products.
The characteristic nutty and roasted notes of many foods are attributed to the presence of alkylpyrazines. perfumerflavorist.comperfumerflavorist.com These compounds have been identified in numerous roasted products:
Cocoa and Coffee: The roasting of cocoa and coffee beans is a critical step for flavor development, leading to the formation of a variety of pyrazines. perfumerflavorist.commdpi.com While many pyrazines contribute to the final aroma, specific isobutyl-containing pyrazines like 2-isobutyl-3-methylpyrazine (B76351) have been noted in cocoa products. mdpi.com
Peanuts: Research on roasted peanuts has identified several pyrazines for the first time, including 2-isobutyl-3-methylpyrazine and 2,5-dimethyl-3-isobutylpyrazine. ncsu.edu Another related compound, 3,5-dimethyl-2-isobutylpyrazine, has also been detected in roasted peanuts. mdpi.com
Roasted Beef: The cooking process of meat also generates pyrazines that contribute to its savory, roasted flavor profile. perfumerflavorist.comperfumerflavorist.com
| Roasted Product | Specific Isobutylpyrazine Identified |
| Cocoa | 2-Isobutyl-3-methylpyrazine mdpi.com |
| Coffee | General alkylpyrazines perfumerflavorist.com |
| Peanuts | 2-Isobutyl-3-methylpyrazine, 2,5-Dimethyl-3-isobutylpyrazine ncsu.edu, 3,5-Dimethyl-2-isobutylpyrazine mdpi.com |
| Roasted Beef | General alkylpyrazines perfumerflavorist.com |
Identification in Animal Kingdom
In the animal kingdom, this compound and its derivatives function as semiochemicals—chemical signals that convey information between organisms. Their role is particularly well-documented in insects, where they can act as pheromones or other signaling molecules.
Gut bacteria in insects are known to produce volatile pyrazines that can influence insect behavior. mdpi.com For instance, bacteria from the genus Serratia, which are common endosymbionts in insects, are involved in the biosynthesis of pyrazines that serve as trail pheromones for ants. mdpi.com
Specific instances of isobutylpyrazines as semiochemicals include:
Mosquitoes: An inoculum of gut bacteria from the malaria vector mosquito, Anopheles gambiae, was found to produce a blend of semiochemicals that stimulated egg-laying (oviposition). mdpi.com This blend included isopropyl-isobutylpyrazine. mdpi.com
Leaf Beetles: While not this compound itself, the related compound 2-isobutyl-3-methoxypyrazine has been identified as a male-specific aggregation pheromone in the leaf beetle Labidostomis lusitanica. csic.esmdpi.com This highlights the role of the isobutylpyrazine structure in insect chemical communication.
| Animal Group | Specific Compound | Function |
| Insects (Mosquitoes) | Isopropyl-isobutylpyrazine | Oviposition stimulant in Anopheles gambiae mdpi.com |
| Insects (Leaf Beetles) | 2-Isobutyl-3-methoxypyrazine | Male-released aggregation pheromone in Labidostomis lusitanica csic.esmdpi.com |
Biosynthesis and Metabolic Pathways of 2 Isobutylpyrazine
Proposed Biosynthetic Pathways
Two main hypotheses currently exist to explain the biosynthesis of 2-isobutylpyrazine and other related methoxypyrazines: the "Amino acid amidation pathway" and the "Amino acid condensation pathway". nih.gov While the final methylation step is reasonably well understood, the preceding steps that form the core pyrazine (B50134) structure are still under investigation. nih.govnih.gov
Amino Acid Amidation Pathway
This proposed pathway begins with the amidation of a branched-chain amino acid, which is then followed by a condensation reaction. nih.govoup.comoup.com
In this pathway, the amino acid L-leucine undergoes amidation to form 2-amino-4-methylpentanamide (B3046803) (AMPA). nih.gov This amide then condenses with an α-dicarbonyl compound, such as glyoxal (B1671930) or glyoxylic acid. nih.govoup.comoup.com This condensation reaction is a crucial step in forming the pyrazine ring. oup.comoup.com The synthesis of 2-isobutyl-3-methoxypyrazine (B1223183), a derivative of this compound, has been proposed to occur through the condensation of leucinamide with glyoxal. chemicalbook.comsemanticscholar.org
The condensation of the L-leucine amide and the α-dicarbonyl compound leads to the formation of 3-isobutyl-2-hydroxypyrazine (IBHP), along with its tautomer, 3-isobutyl-2(1H)-pyrazin-2-one. nih.gov IBHP is considered a key, non-volatile intermediate in the biosynthesis of the more aromatic 2-isobutyl-3-methoxypyrazine (IBMP). itjfs.comacs.orgsemanticscholar.orgresearchgate.net The subsequent methylation of IBHP is the final step in the formation of IBMP. itjfs.comnih.govoup.comresearchgate.netresearchgate.net Studies have shown that the concentration of IBHP in ripening grapes peaks around veraison and then declines. acs.orgsemanticscholar.org
Role of L-Leucine and Condensation with α-Dicarbonyl Compounds (e.g., Glyoxal, Glyoxylic Acid)
Amino Acid Condensation Pathway (e.g., Leucine (B10760876) and Glycine Condensation to Cyclic Dipeptides like 2,5-Dicarbonyl-3-isobutyl-piperazine (DCIP))
An alternative hypothesis suggests that the biosynthesis of pyrazines initiates with the condensation of two amino acids to form a cyclic dipeptide. nih.govoup.comoup.com This pathway is thought to lead to the formation of 2,5-dialkyl-substituted pyrazines. oup.com
For the formation of this compound derivatives, this pathway proposes the condensation of leucine and glycine. nih.govsemanticscholar.org This reaction forms a cyclic dipeptide intermediate known as 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP). nih.govmdpi.comdntb.gov.uanih.gov Subsequent enzymatic steps would then convert DCIP into the hydroxypyrazine intermediate, which can then be methylated. nih.gov Research involving the application of DCIP to grape clusters has shown a significant increase in the concentration of IBMP, suggesting that DCIP may indeed be a key intermediate in this biosynthetic pathway. mdpi.comdntb.gov.uanih.gov
Enzymatic Steps and Genetic Determinants
The final and most clearly defined step in the biosynthesis of many aromatic pyrazines, including the derivative of this compound, 2-isobutyl-3-methoxypyrazine, is the methylation of a hydroxypyrazine precursor. nih.govdur.ac.ukresearchgate.net
Role of S-Adenosyl-L-Methionine (SAM)-Dependent O-Methyltransferases (OMTs)
This critical methylation step is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). dur.ac.ukresearchgate.netnih.gov SAM, a universal methyl group donor in biological systems, provides the methyl group that is transferred to the hydroxyl group of the hydroxypyrazine intermediate (like IBHP). researchgate.netwikipedia.orgfrontiersin.org This reaction converts the non-volatile hydroxypyrazine into its highly aromatic methoxy (B1213986) derivative. nih.govoup.comresearchgate.netresearchgate.net
In grapevines, several OMT genes have been identified, including VvOMT1, VvOMT2, VvOMT3, and VvOMT4. nih.govresearchgate.netdur.ac.ukresearchgate.net Functional studies have shown that these enzymes can methylate 3-alkyl-2-hydroxypyrazines. researchgate.net In particular, the VvOMT3 protein has been demonstrated to be highly specific and efficient in methylating IBHP to form IBMP, suggesting it is a key gene in the biosynthesis of this important flavor compound in grapes. nih.govresearchgate.netresearchgate.net The expression levels of VvOMT1 and VvOMT3 have been shown to be positively correlated with the accumulation of IBMP. mdpi.comdntb.gov.ua
Methylation of 2-Hydroxy-3-isobutylpyrazine (IBHP) to 2-Isobutyl-3-methoxypyrazine (IBMP)
The methylation of 2-hydroxy-3-isobutylpyrazine (IBHP) is the definitive final step in the biosynthesis of 2-isobutyl-3-methoxypyrazine (IBMP). nih.gov This biochemical reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of IBHP, a reaction catalyzed by an O-methyltransferase (OMT) enzyme. nih.govoup.com
The presence of both IBHP and its corresponding OMT activity has been detected in wine grapes, and their levels are closely correlated with the concentration of IBMP. nih.gov This enzymatic conversion transforms the non-volatile and odorless IBHP into the highly volatile and aromatic IBMP. researchgate.netnih.govresearchgate.net The gene VvOMT3, in particular, encodes an enzyme with a high affinity for IBHP, making it a primary catalyst for this reaction in grape berries. researchgate.net Studies have confirmed that the expression of VvOMT3 coincides with the accumulation of IBMP, underscoring its essential role in this methylation process. researchgate.net
Precursors and Intermediate Metabolites
The concentration and behavior of precursor molecules are fundamental to the biosynthesis of this compound. Understanding these precursors and their intermediate forms provides insight into the regulation of IBMP levels in plants like wine grapes.
Analysis of 3-Isobutyl-2-hydroxypyrazine (IBHP) Behavior during Maturation
The concentration of 3-isobutyl-2-hydroxypyrazine (IBHP), the direct precursor to IBMP, fluctuates significantly during the maturation of wine grapes. acs.org IBHP is detectable in grape berries early in their development, around four weeks before the onset of ripening (véraison). acs.org Its concentration, on a per-berry basis, increases and reaches a maximum approximately 0–2 weeks after véraison, after which it declines as the grape continues to ripen. acs.org
For instance, in one study, Cabernet Franc grapes showed an IBHP concentration of 12 pg/berry about 30 days before véraison, which rose to 178 pg/berry at véraison and then decreased to 96 pg/berry 43 days later. acs.org This trend, where IBHP peaks after IBMP and then declines, suggests a dynamic relationship between the precursor and the final compound during ripening. mdpi.com It also indicates that harvest-time levels of IBHP cannot be used to predict the peak pre-véraison concentrations of IBMP. acs.orgsemanticscholar.org
Interestingly, an inverse correlation between IBMP and IBHP has been observed during the ripening of both bell peppers and Cabernet Franc grapes, suggesting that the demethylation of IBMP back to IBHP might be a part of its degradation pathway. acs.orgnih.gov However, other research indicates that the trend of IBHP is similar to that of IBMP during grape development, but with a delay of several days. mdpi.com
Evidence of IBHP in Bound Forms (e.g., Glycosides)
Research suggests that 3-isobutyl-2-hydroxypyrazine (IBHP) can exist in both free and bound forms within grape berries. acs.orgnih.gov The bound forms are thought to be primarily glycosides, where a sugar molecule is attached to the IBHP molecule.
Evidence for these bound forms comes from studies involving acid hydrolysis. When grape samples, such as those from Cabernet Franc, were treated with acid, a significant increase in the measured concentration of IBHP was observed. acs.orgnih.gov One study reported a 33% increase in IBHP in Cabernet Franc grapes after acid hydrolysis, indicating that a portion of the IBHP was present in a bound, acid-labile state. acs.orgnih.gov This suggests that glycosylation is a potential metabolic fate for IBHP in grapes, creating a more stable, non-volatile form of the compound. However, it's worth noting that another study found only a slight and non-significant increase in IBHP levels after acid hydrolysis in a different set of Cabernet Franc grapes, suggesting that the extent of IBHP conjugation might vary depending on factors like grape variety or specific growing conditions. mdpi.com
Degradation Mechanisms of 2 Isobutylpyrazine
Proposed Enzymatic Degradation Pathway: O-Demethylation to 3-Isobutyl-2-hydroxypyrazine (IBHP)
A key proposed pathway for the degradation of 2-isobutylpyrazine (IBMP) involves an enzymatic O-demethylation reaction that converts it to 3-isobutyl-2-hydroxypyrazine (IBHP). nih.govresearchgate.net This hypothesis is supported by several lines of evidence, although the exact enzymes in plants remain to be fully characterized.
The degradation of IBMP is thought to be an enzymatically driven process involving O-demethylation to form IBHP. researchgate.net This theory is bolstered by findings in animal studies where rats fed IBMP were observed to excrete IBHP, suggesting an O-demethylation degradation pathway. nih.gov In the context of viticulture, a strong inverse correlation between the concentrations of IBMP and IBHP has been observed during the ripening of both bell peppers and wine grapes. As the concentration of IBMP decreases during maturation, the concentration of IBHP appears to increase, lending support to the idea that IBHP is a primary degradation product of IBMP. However, subsequent research using improved detection methods has indicated that while the trends are similar, the increase in IBHP does not always proportionally match the decrease in IBMP, suggesting a more complex metabolic relationship. nih.gov
The biosynthesis of IBMP is believed to occur via the O-methylation of IBHP, a reaction catalyzed by O-methyltransferase (OMT) enzymes. researchgate.net Genes encoding for these enzymes, specifically VvOMT1 and VvOMT2, have been identified in grapevines, and their expression coincides with the period of IBMP accumulation. The proposed degradation pathway is essentially the reverse of this synthesis step. While the specific plant enzymes responsible for the O-demethylation of IBMP have not yet been definitively identified, several enzyme families, such as cytochrome P450s, FAD-dependent oxidases, and dioxygenases, are considered potential candidates.
Environmental Factors Influencing this compound Degradation
Environmental conditions exert a significant influence on the degradation of this compound. Key factors include exposure to sunlight, the physiological processes of fruit ripening, and the application of heat treatments in processes like winemaking.
Research indicates that light exposure primarily influences IBMP concentrations in two ways: by inhibiting its biosynthesis before veraison (the onset of ripening) and by promoting its degradation after veraison. gravitywinehouse.comresearchgate.net While sunlight exposure before veraison has a more significant impact by limiting the total amount of IBMP produced, photodegradation after veraison still contributes to the reduction of its final concentration. gravitywinehouse.com One study found that photodegradation alone could not account for the entire steep decline in IBMP concentration post-veraison, suggesting that other mechanisms like metabolism, non-enzymatic decomposition, or volatilization also play a role. gravitywinehouse.com
The effectiveness of sunlight in reducing IBMP is influenced by the timing and extent of canopy management practices, such as leaf removal. tdx.catmdpi.com Early and more severe leaf removal, which increases sunlight exposure to the grape clusters, is generally more effective at reducing the final IBMP concentration. tdx.cat
The ripening process in fruits, particularly in grapes, is a period of significant change in the concentration of this compound. The general trend observed is an accumulation of IBMP in the early stages of fruit development, reaching a peak concentration before the onset of ripening (veraison), followed by a substantial decrease as the fruit matures. researchgate.net
The accumulation of IBMP typically begins after fruit set and peaks approximately two to three weeks before veraison. mdpi.comresearchgate.net After this peak, the concentration of IBMP begins to decline. This decrease is attributed to a combination of factors, including dilution due to berry enlargement and active degradation processes. A strong correlation has been observed between the breakdown of malic acid and the degradation of IBMP during ripening, irrespective of grape variety, soil type, or weather conditions. nih.gov
Temperature during the ripening period also plays a crucial role. tdx.cat Warmer ripening conditions, particularly warmer nighttime temperatures, are associated with a more rapid decrease in IBMP concentrations. vt.edu This temperature-dependent degradation is believed to be, at least in part, due to enzymatic activity. mdpi.com Cooler ripening conditions, conversely, can lead to higher levels of IBMP at harvest. tdx.catresearchgate.net
The final concentration of IBMP in ripe fruit is therefore a result of the balance between its biosynthesis in the early stages of development and its degradation during the maturation period. mdpi.com
Heat treatments, such as thermovinification used in winemaking, can significantly reduce the concentration of this compound. researchgate.netawri.com.au Thermovinification involves heating red grapes to temperatures between 60 and 80°C for a short period to enhance the extraction of phenolic compounds and inactivate oxidative enzymes. researchgate.net This process has been observed to consistently decrease the concentration of IBMP, often to below its sensory perception threshold. researchgate.net
The reduction in IBMP during thermovinification is largely attributed to its volatility. researchgate.net With a boiling point of 50°C, IBMP is readily volatilized when the grape must is heated. awri.com.au The extent of this reduction can vary depending on the specific conditions of the heat treatment.
The following table presents data on the influence of thermovinification on the IBMP content of five Cabernet Sauvignon wines:
| Wine | Control (ng/L) | Thermovinification (ng/L) |
| Wine 1 | 28 | 15 |
| Wine 2 | 17 | 12 |
| Wine 3 | 18 | 6 |
| Wine 4 | 18 | 9 |
| Wine 5 | 28 | 15 |
| Data from: researchgate.net |
Studies have shown that even moderate heating can have an impact. For instance, research on Carignan and Fer grape varieties showed that different temperature levels and heating times during thermovinification had a limited but still noticeable effect on the concentration of IBMP. researchgate.net
Analytical Methodologies for 2 Isobutylpyrazine Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) Based Techniques
Gas chromatography coupled with mass spectrometry (GC-MS) stands as the cornerstone for the analysis of volatile and semi-volatile organic molecules like 2-isobutylpyrazine. thermofisher.com This technique is the most widely applied analytical method for the characterization of alkylpyrazines. nih.gov The gas chromatograph separates complex mixtures into their individual components, which are then identified and quantified by the mass spectrometer. thermofisher.com Numerous research studies have successfully employed GC-MS to determine the concentration of this compound in various samples, including wine and grapes. researchgate.netacs.orgacs.orgnih.gov
To achieve the high sensitivity required to detect the picogram-per-liter concentrations at which this compound is sensorially relevant, GC-MS is often operated in the Selected Ion Monitoring (SIM) mode. scioninstruments.com Unlike a full-scan mode which scans a wide range of mass-to-charge ratios (m/z), SIM focuses the detector on a few specific ions characteristic of the target analyte. scioninstruments.comeaslab.com This concentration of the detector's time dramatically enhances sensitivity and selectivity, allowing for the detection of trace amounts while minimizing background noise from the sample matrix. scioninstruments.com In the analysis of 2-methoxy-3-isobutylpyrazine (IBMP), specific ions are chosen for quantification and confirmation. For instance, the base ion at m/z 124 is typically selected for quantification, while other ions, such as m/z 151, serve as qualifiers to confirm the compound's identity. conicet.gov.ar
Table 1: GC-MS-SIM Parameters for Methoxypyrazine Analysis This table presents an example of ions selected for the quantification of various methoxypyrazines using GC-MS in SIM mode.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Source |
| 2-Isobutyl-3-methoxypyrazine (B1223183) (IBMP) | 124 | 151 | conicet.gov.ar |
| 2-Isopropyl-3-methoxypyrazine (IPMP) | 137 | 152 | conicet.gov.ar |
| 2-sec-Butyl-3-methoxypyrazine (B29486) (SBMP) | 138 | 124, 151 | conicet.gov.ar |
For the most precise and accurate quantification, Stable Isotope Dilution Analysis (SIDA) is the preferred method. This technique involves adding a known quantity of a stable isotope-labeled version of the target compound (e.g., deuterated this compound) to the sample as an internal standard at the beginning of the analytical process. researchgate.netacs.org This internal standard, such as 2-methoxy-d3-3-isobutylpyrazine, behaves almost identically to the native analyte during extraction, concentration, and injection, but is distinguishable by the mass spectrometer due to its higher mass. acs.org By comparing the signal of the native analyte to that of the isotopic standard, analysts can correct for any loss of analyte that may occur during sample preparation, thus ensuring highly accurate results. researchgate.netresearchgate.netajevonline.org This approach has been successfully combined with GC-MS for the robust quantification of this compound in wine. nih.govnih.govajevonline.org
Selected Ion Monitoring (SIM) Mode Application
Sample Preparation and Extraction Methods
Effective sample preparation is a critical prerequisite for the successful quantification of this compound, given its presence at trace concentrations in complex matrices. The goal is to isolate and concentrate the analyte from interfering compounds before instrumental analysis.
Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted sample preparation technique praised for being rapid, solvent-free, and easily automated. acs.orgmdpi.com The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase) above the sample in a sealed vial. cabidigitallibrary.org Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com After an established equilibrium or extraction time, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. mdpi.com
The choice of fiber coating is critical for efficient extraction. A three-component fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), has been shown to provide high extraction efficiency for pyrazines. nih.govnih.gov Method optimization, including adjusting extraction temperature, time, and sample agitation, is essential for achieving maximum sensitivity. cabidigitallibrary.orgnih.gov
Table 2: Example of HS-SPME Conditions for 2-Methoxy-3-Isobutylpyrazine (MIBP) Analysis in Wine This table outlines typical parameters used in an HS-SPME method coupled with GC-MS.
| Parameter | Condition | Source |
| SPME Fiber | 2 cm DVB/CAR/PDMS | acs.orgnih.gov |
| Sample Preparation | Wine with 30% (w/v) NaCl | acs.orgnih.gov |
| Extraction Temperature | 40 °C - 70 °C | nih.govmdpi.com |
| Extraction Time | 18 min - 30 min | nih.govmdpi.com |
| Desorption | Thermal desorption in GC injector at 250 °C | mdpi.com |
Solid Phase Extraction (SPE) is another powerful technique for sample cleanup and concentration. thermofisher.comorganomation.com It operates by passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). phenomenex.com The analyte of interest is retained on the sorbent while other matrix components pass through and are discarded. organomation.com The analyte is then selectively eluted from the sorbent using a small volume of a different solvent. thermofisher.com This process results in a cleaner, more concentrated sample, which improves the accuracy and precision of subsequent chromatographic analysis. phenomenex.com Early methods for pyrazine (B50134) analysis involved complex procedures that included SPE on strong cation-exchange (SCX) resins. researchgate.net More recently, SPE methods using various sorbents, such as LiChrolut EN, have been compared with other extraction techniques like HS-SPME for the analysis of methoxypyrazines in wine. nih.govresearchgate.net
A specific and effective method for isolating this compound from wine and grape samples involves vapor extraction followed by purification on a cation resin microcolumn. researchgate.netacs.orgnih.gov In this procedure, the volatile compounds are first extracted from the sample, often using steam distillation. acs.orgajevonline.org The resulting distillate, containing the pyrazines, is then passed through a microcolumn packed with a strong acid cation exchange resin, such as AG50W-X4. acs.org The basic pyrazine compounds are retained on the resin while neutral and acidic compounds are washed away. Finally, the purified pyrazines are eluted from the resin, typically with an alkaline solution like 10% NaOH, before being analyzed by GC-MS. acs.orgajevonline.org This extraction method is frequently used in combination with stable isotope dilution analysis to achieve accurate quantification. researchgate.netacs.org
Solvent Phase Extraction (SPE)
Utilization of Internal Standards and Labeled Analogues in Quantification
The use of an appropriate internal standard is critical for the accurate quantification of trace and ultra-trace level analytes like this compound. tesisenred.net An internal standard helps to correct for the loss of the analyte during sample preparation and for variations in the response of the analytical instrument. chiron.no For the analysis of methoxypyrazines, including this compound, isotopically labeled analogues are considered the most reliable internal standards. acs.org These compounds are chemically identical to the analyte of interest, ensuring that they behave similarly during extraction, concentration, and analysis. tesisenred.netchiron.no
The stable isotope dilution assay (SIDA) is a powerful technique that employs these labeled standards. tesisenred.net In this method, a known amount of the isotopically labeled analyte is added to the sample before any processing steps. chiron.no Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, any losses that occur during the analytical procedure will affect both compounds equally. chiron.noacs.org By measuring the ratio of the natural analyte to the labeled internal standard using techniques like gas chromatography-mass spectrometry (GC-MS), an accurate quantification can be achieved, even with incomplete recovery of the analyte. tesisenred.net
A key component in the accurate quantification of this compound is the availability of a suitable isotopically labeled internal standard. Deuterated 2-methoxy-3-isobutylpyrazine, specifically 2-methoxy-d3-3-isobutylpyrazine, has been synthesized and utilized for this purpose. acs.org
The synthesis of this labeled analogue allows for its use in stable isotope dilution assays. The process for synthesizing unlabeled 2-methoxy-3-alkylpyrazines has been established, and this methodology can be adapted for the preparation of their deuterated counterparts. For instance, 2-methoxy-d3-3-isobutylpyrazine can be prepared to serve as an internal standard for the quantification of 2-methoxy-3-isobutylpyrazine.
Once synthesized, the deuterated compound must be thoroughly characterized to confirm its identity and purity. researchgate.net This is typically achieved using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectrometry. researchgate.net In GC-MS analysis, the deuterated standard is expected to elute very close to the unlabeled compound, often preceding it by a few seconds under typical chromatographic conditions. The mass spectrum of the deuterated analogue will show a characteristic shift in the mass-to-charge ratio (m/z) of the molecular ion and key fragment ions, corresponding to the incorporation of deuterium (B1214612) atoms. acs.org For example, in the analysis of 2-methoxy-3-isobutylpyrazine (MIBP) and its deuterated analogue ([2H3]MIBP), specific ions are monitored for quantification and confirmation. Ions at m/z 124 and 94 are used for MIBP, while ions at m/z 127 and 154 are monitored for [2H3]MIBP. acs.org
The use of deuterated standards like 2-methoxy-d3-3-isobutylpyrazine has been shown to yield linear calibration curves and enable accurate quantification of this compound at trace levels.
| Compound | Commonly Used For | Analytical Techniques for Characterization |
| 2-methoxy-d3-3-isobutylpyrazine | Internal standard for quantification of 2-methoxy-3-isobutylpyrazine | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectrometry |
Challenges in Quantification at Picogram Per Gram/Liter Concentrations
Quantifying this compound at picogram per gram (pg/g) or picogram per liter (pg/L) concentrations presents a significant analytical challenge due to the extremely low levels of the compound and the complexity of the sample matrices in which it is often found, such as wine and food products. lincoln.ac.nz These complex matrices contain a multitude of other compounds that can interfere with the analysis, potentially leading to inaccurate results. lincoln.ac.nz
A primary challenge is the potential for co-elution, where other compounds in the sample have similar retention times to this compound during chromatographic separation. lincoln.ac.nz This can lead to an artificially inflated signal and an overestimation of the compound's concentration. lincoln.ac.nz To overcome this, highly selective analytical techniques are required.
Furthermore, the very low concentrations necessitate sensitive detection methods and often require a pre-concentration step to enrich the analyte to a level that can be reliably measured. researchgate.net However, these pre-concentration steps can be a source of analyte loss, introducing variability and inaccuracy into the measurement.
The development of methods with extremely low limits of detection (LOD) and limits of quantification (LOQ) is crucial. nih.gov For instance, the olfactory threshold for this compound is in the range of parts per trillion (ppt), which is equivalent to nanograms per liter. Analytical methods must therefore be sensitive enough to quantify the compound at and below these sensory-relevant levels. lincoln.ac.nzresearchgate.net
Recent advancements in analytical instrumentation, such as multidimensional gas chromatography-mass spectrometry (MDGC-MS), have provided solutions to some of these challenges. lincoln.ac.nz MDGC-MS enhances separation power by using multiple chromatographic columns with different selectivities, which helps to resolve co-eluting interferences from the analyte of interest. lincoln.ac.nzdntb.gov.ua This, combined with sensitive mass spectrometric detection in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, allows for the accurate quantification of methoxypyrazines at the picogram per liter level. lincoln.ac.nzresearchgate.net
| Challenge | Reason | Potential Solution |
| Co-elution of interfering compounds | Complex sample matrix containing numerous other volatile and semi-volatile compounds. lincoln.ac.nz | Multidimensional Gas Chromatography (MDGC) for enhanced separation. lincoln.ac.nz |
| Low analyte concentration | Presence at picogram per gram or liter levels, often below the detection limits of standard instrumentation. | Sample pre-concentration techniques (e.g., solid-phase microextraction), highly sensitive detectors (e.g., mass spectrometry in SIM/MRM mode). acs.orglincoln.ac.nz |
| Analyte loss during sample preparation | Multiple extraction and concentration steps can lead to incomplete recovery. | Use of stable isotope-labeled internal standards to correct for losses. tesisenred.net |
Sensory Perception and Olfactory Research on 2 Isobutylpyrazine
Olfactory Detection and Rejection Thresholds
2-Isobutylpyrazine is recognized for its remarkably low olfactory detection threshold, meaning it can be perceived at minute concentrations, often in the range of nanograms per liter (ng/L) or parts per trillion (ppt). mdpi.com This high potency makes it a critical component in the aroma profile of various food products and beverages.
The medium in which this compound is present significantly influences its perception threshold. Generally, the detection threshold is lower in simpler matrices like water compared to more complex ones like wine.
In Water: The olfactory detection threshold for IBMP in water is reported to be as low as 2 ng/L. tdx.catwsu.edu Some studies have even cited a threshold of only 2 parts in 10¹² (ppt).
In Wine: The threshold in wine is generally higher and more variable due to the complex mixture of other volatile and non-volatile compounds that can mask or alter its perception. tdx.catresearchgate.net In white wines, the threshold can range from 1 to 6 ng/L, while in red wines, it is typically higher, in the range of 10 to 16 ng/L. tdx.cat Another source suggests a range of 5-16 ng/L for IBMP in wine. mdpi.com The specific composition of a given wine, including its ethanol (B145695) content and the presence of other aromatic compounds, contributes to this variability. researchgate.netscielo.org.za
The following table provides a summary of reported olfactory thresholds for this compound in different matrices:
Significant variation exists in the ability of individuals to detect this compound. researchgate.net This variability can be attributed to several factors:
Genetic Differences: Inherent genetic variations in olfactory receptors among individuals likely play a role in their sensitivity to IBMP, although this area requires more research. mdpi.com
Experience and Familiarity: A person's familiarity with the aroma can influence their detection threshold. For instance, one study found an inverse correlation between familiarity with "ladybug taint" (caused by a related pyrazine) and detection thresholds. researchgate.net
Threshold Variability in Different Matrices (e.g., Water vs. Wine)
Correlation with Specific Sensory Attributes
This compound is strongly and consistently associated with specific "green" or "vegetal" aromas.
The most prominent sensory descriptor for this compound is "green bell pepper". tdx.catwsu.eduives-openscience.eu It is also widely described with other related terms such as "vegetal," "herbaceous," "leafy," "ivy leaves," "peas," and "asparagus". mdpi.comtdx.catwsu.edu The concentration of IBMP can influence the specific nuance of the aroma perceived. For example, in a model wine, low concentrations (2–8 ng/L) might be described as "musty," increasing to "green pepper" at 8–16 ng/L, and becoming "leafy" at 16–64 ng/L. mdpi.com In some red wines, IBMP has been identified as a key compound responsible for "green" aromas, alongside other molecules like 1,8-cineole and methyl salicylate. ives-openscience.eu
The impact of this compound on consumer acceptance and the perception of wine quality is complex and context-dependent.
Negative Perceptions: Excessive concentrations of IBMP are often considered a flaw, particularly in red wines, where a strong "vegetative" or "green bell pepper" character can be perceived as a sign of unripe grapes and poor quality. mdpi.comtdx.catnih.gov
Positive or Neutral Perceptions: In certain wine styles, such as Sauvignon Blanc, a moderate level of IBMP can contribute to the wine's characteristic varietal aroma and be considered desirable, adding to its complexity and freshness. researchgate.net Research has shown that consumer rejection thresholds (CRT) for IBMP can be quite high, suggesting that at typical concentrations, it may be neutrally perceived. researchgate.net For example, CRTs of 50 ng/L for Sauvignon wine and 30 ng/L for Fer wine have been reported. researchgate.net Interestingly, some studies suggest that consumers with less wine knowledge may prefer wines with a more pronounced "green" character from IBMP, while more knowledgeable consumers may favor fruitier aromas. mdpi.com
Association with "Green Bell Pepper" or "Vegetal/Herbaceous" Character
Sensory Interactions with Other Volatile Compounds
The perception of this compound does not occur in isolation; it is influenced by interactions with other volatile compounds present in the wine matrix. These interactions can either enhance or suppress its characteristic aroma.
Suppression of "Green" Aromas: The "green pepper" aroma of IBMP can be suppressed by the presence of other compounds. For example, research on blending wines showed that even when a blend had a higher concentration of IBMP, the perceived intensity of "green pepper" was lower. nih.govresearchgate.net This suppression was correlated with the presence of acetates, which promoted "tropical fruity" notes. nih.govresearchgate.net Similarly, in Sauvignon Blanc, sensory interactions between IBMP and the volatile thiol 3-mercaptohexan-1-ol (3MH), which imparts tropical fruit aromas, have been observed. osti.gov At higher concentrations, these compounds can suppress each other's characteristic aromas. osti.gov
Compound Index
Interactions with Volatile Thiols (e.g., 3-Mercaptohexan-1-ol)
The interaction between 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), a closely related and often co-occurring pyrazine (B50134), and volatile thiols, such as 3-mercaptohexan-1-ol (3MH), has been a subject of significant research, particularly within the context of wine aroma. These studies offer valuable insights into the perceptual interplay that likely extends to this compound.
In studies involving Sauvignon blanc wine, a notable sensory interaction occurs between IBMP and 3MH. core.ac.uk When both compounds are present, they tend to suppress each other's characteristic aromas. Specifically, the tropical fruit notes associated with 3MH are diminished by the presence of IBMP, while the green, herbaceous characteristics of IBMP are suppressed by 3MH. core.ac.uk This mutual suppression suggests a competitive or antagonistic relationship at the perceptual level. The intensity of this interaction is dependent on the concentrations of both the pyrazine and the thiol. researchgate.net
Further research has shown that volatile thiols can also contribute to "green" odors and may even enhance the perception of methoxypyrazines like IBMP. winemakersresearchexchange.com This suggests that the nature of the interaction—be it suppressive or enhancing—is highly dependent on the specific compounds involved, their relative concentrations, and the complexity of the surrounding chemical matrix. For instance, some studies have reported that methoxypyrazines can reduce the tropical intensity of 3-mercaptohexyl acetate (B1210297) (3MHA), another important volatile thiol. researchgate.net
The following table summarizes the typical sensory descriptors for these compounds when perceived individually:
| Compound | Typical Sensory Descriptors |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | Green pepper, herbaceous, grassy, asparagus, vegetative. core.ac.ukosti.gov |
| 3-Mercaptohexan-1-ol (3MH) | Grapefruit, passion fruit, guava, tropical. core.ac.ukosti.govdomainesfrancoislurton.com |
Masking Effects and Perceptual Integration Processes
The perception of this compound is not solely determined by its concentration but is significantly influenced by the presence of other aromatic compounds through masking and perceptual integration. Masking occurs when the perception of one odorant is reduced or eliminated by the presence of another. This can happen even when the masking agent itself is not consciously perceived.
In the context of wine, the "green" character of 2-isobutyl-3-methoxypyrazine (IBMP) can be masked by fruity aromas. itjfs.com For example, the addition of berry flavorings to a neutral red wine containing IBMP has been shown to slightly mask the "bell pepper" aroma. itjfs.com Similarly, certain non-Saccharomyces yeast strains used in fermentation have been found to differentially mask the perception of IBMP, suggesting a potential strategy for managing excessive green notes in wine. researchgate.net
Perceptual integration is a more complex process where multiple odorants combine to create a unified sensory impression that may be different from the sum of its parts. This integration is influenced by the non-volatile matrix of a substance, which can alter the way aromatic molecules are perceived. wineanorak.com For instance, the perception of IBMP can be suppressed by non-volatile compounds like (+)-catechin and trans-caffeic acid. researchgate.net
Impact of Oxidation-Derived Compounds on Perception
In studies on wine, it has been demonstrated that oxidation can lead to a decrease in the concentration of volatile thiols, which in turn can affect the perception of pyrazines. winemakersresearchexchange.com For instance, microoxygenation can oxidize thiols, and this has been observed to reduce the perception of methoxypyrazine, even though the concentration of the pyrazine itself does not decrease. winemakersresearchexchange.com This suggests that the thiols were initially amplifying the pyrazine's aroma.
Specific oxidation products can also have direct interactive effects. For example, methional, an oxidation-derived compound, has been shown to have a strong suppressive effect on the fruity attributes of 3-mercaptohexan-1-ol (3MH). researchgate.netresearchgate.net Furthermore, in the presence of 2-isobutyl-3-methoxypyrazine (IBMP), methional can enhance certain negative attributes, such as "cooked beans" and "cooked potato". researchgate.netresearchgate.netucp.pt Acetaldehyde, another common oxidation product, can either enhance or suppress fruity characters depending on its concentration. researchgate.net
These interactions highlight the importance of controlling oxidation to maintain the desired sensory profile, as the formation of these compounds can suppress desirable aromas and introduce unwanted ones. researchgate.netucp.pt
The table below outlines the sensory impact of some oxidation-derived compounds and their interaction with IBMP and 3MH.
| Oxidation Compound | Impact on 3MH Perception | Interaction with IBMP |
| Methional | Suppresses grapefruit and guava notes. researchgate.netresearchgate.net | Enhances "cooked beans" and "cooked potato" attributes. researchgate.netresearchgate.netucp.pt |
| Acetaldehyde | Can enhance or suppress fruity characters depending on concentration. researchgate.net | Can suppress the "green" character of IBMP. |
| Phenylacetaldehyde | Can interact with IBMP and 3MH, altering the overall aroma profile. researchgate.netucp.pt | Can interact with IBMP and 3MH, altering the overall aroma profile. researchgate.netucp.pt |
Sensory Modification through Blending Techniques
The perceived intensity of this compound's characteristic "green" aroma can be intentionally modified through blending with other substances containing different volatile profiles. This technique is particularly relevant in the food and beverage industry, where achieving a balanced and desirable flavor profile is paramount.
Research has demonstrated that blending wines with varying concentrations of different volatile compounds can effectively alter the sensory expression of 2-isobutyl-3-methoxypyrazine (IBMP). mdpi.comnih.gov For instance, blending a wine high in IBMP with wines rich in certain esters, such as isoamyl acetate, ethyl hexanoate, and ethyl octanoate (B1194180), can suppress the "green pepper" note while promoting "tropical fruity" expressions. mdpi.comnih.govresearchgate.net This suggests a masking or suppressive interaction between these fruity esters and the pyrazine.
A positive correlation has been observed between the sensory attributes of 'green pepper', 'herbaceous', and 'berry', indicating that these notes can be linked and influence each other's perception. mdpi.comresearchgate.net The balance between IBMP and other volatiles associated with both "green" and "fruity" notes is crucial in determining the final sensory outcome. mdpi.comresearchgate.net
One study found that a specific concentration ratio of 1-hexanol, isoamyl acetate, ethyl hexanoate, and ethyl octanoate was particularly effective in weakening the "green pepper" aroma and highlighting more pleasant fruity notes. mdpi.comnih.govresearchgate.net This provides a scientific basis for using blending as a tool to modulate the sensory impact of pyrazines.
The following table lists compounds that have been shown to influence the perception of IBMP's "green" character through blending.
| Compound | Effect on "Green Pepper" Perception | Associated Sensory Notes |
| Isoamyl acetate | Suppresses | Tropical fruity mdpi.comnih.govresearchgate.net |
| Ethyl hexanoate | Suppresses | Tropical fruity mdpi.comnih.govresearchgate.net |
| Ethyl octanoate | Suppresses | Tropical fruity mdpi.comnih.govresearchgate.net |
| 1-Hexanol | Contributes to suppression in specific blends | Part of the blend that weakens "green pepper" mdpi.comnih.govresearchgate.net |
Ecological and Biological Roles of 2 Isobutylpyrazine
Semiochemical Function in Insect Communication
In the world of insects, chemical signals are paramount for survival and reproduction. 2-Isobutylpyrazine serves as a key semiochemical, mediating both interspecific (between different species) and intraspecific (within the same species) interactions.
This compound functions as an allomone, a type of semiochemical that benefits the producer by modifying the behavior of the receiver. Specifically, it acts as a potent warning signal in aposematic insects—species that advertise their unpalatability to potential predators with conspicuous signals, such as bright colors.
The compound is a key component of the chemical defense mechanism in various insect orders. mdpi.comcsic.es Aposematic insects release this compound and related methoxypyrazines, which have a distinctive and unpleasant odor. mdpi.comcsic.es This olfactory warning, combined with visual cues like striking color patterns, creates a multimodal defense that enhances predator avoidance. mdpi.comcsic.es Predators learn to associate the strong pyrazine (B50134) odor with an unpleasant experience, leading to conditioned aversion. annualreviews.org
Research on the wood tiger moth (Arctia plantaginis) has shown that it produces 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) and 2-sec-butyl-3-methoxypyrazine (B29486) (SBMP). mdpi.comcsic.es These compounds have been demonstrated to deter predators such as birds and ants. mdpi.comcsic.es Studies involving raising these moths on an artificial diet have confirmed that they synthesize these defensive compounds de novo, meaning they produce them independently rather than acquiring them from their food sources. jyu.fi This innate production underscores the evolutionary importance of pyrazines as a defensive strategy. jyu.fi The characteristic smell of these pyrazines is crucial for enhancing the learning process in predators, which quickly learn to avoid the visually conspicuous prey. researchgate.net
Table 1: Documented Role of this compound as a Warning Cue in Aposematic Insects
| Insect Species | Compound(s) | Function | Predator(s) Deterred | Key Finding |
| Wood Tiger Moth (Arctia plantaginis) | 2-Isobutyl-3-methoxypyrazine (IBMP), 2-sec-butyl-3-methoxypyrazine (SBMP) | Allomone (Warning Cue) | Birds, Ants | Compounds are synthesized de novo and act as a chemical defense, deterring specific predators. mdpi.comcsic.esjyu.fi |
| Various Aposematic Insects (General) | Alkyl-methoxypyrazines | Allomone (Warning Cue) | General Predators (e.g., Birds) | The distinct odor enhances predator learning and aversion when paired with visual aposematic signals. mdpi.comcsic.esannualreviews.orgresearchgate.net |
Beyond its role in defense, this compound also functions as a pheromone for intraspecific communication, particularly in promoting aggregation.
Labidostomis lusitanica
The leaf beetle Labidostomis lusitanica, a pest of pistachio crops, demonstrates a clear example of this function. mdpi.comresearchgate.net During the late spring, large field aggregations of both male and female beetles are observed. mdpi.comresearchgate.net Research has identified that males of this species exclusively release 2-isobutyl-3-methoxypyrazine. mdpi.compreprints.org Laboratory experiments, including electroantennographic recordings and dual-choice olfactometer tests, have confirmed that this compound elicits a strong physiological and behavioral response in both sexes. mdpi.comresearchgate.netpreprints.org Both males and females are significantly attracted to the scent of 2-isobutyl-3-methoxypyrazine, which strongly suggests its role as an aggregation pheromone, bringing individuals together for feeding and mating. mdpi.comcsic.esresearchgate.net
Ladybugs (Coleoptera: Coccinellidae)
In several ladybug species, alkyl-methoxypyrazines, including 2-isobutyl-3-methoxypyrazine, exhibit a remarkable dual function. mdpi.comcsic.es They serve as both defensive allomones and as aggregation pheromones. mdpi.comcsic.esresearchgate.net This is particularly evident in the convergent ladybird beetle, Hippodamia convergens, where 2-isobutyl-3-methoxypyrazine (IBMP) is the most potent compound in inducing aggregation, especially among individuals in diapause (a state of dormancy). researchgate.netresearchgate.net Laboratory and field bioassays have confirmed that diapausing H. convergens are drawn to the scent of IBMP, and artificial shelters baited with the compound attract more beetles during their autumn migration to overwintering sites. researchgate.netresearchgate.net This co-opting of a defensive chemical for use in aggregation highlights the parsimonious evolution of semiochemicals. researchgate.net
Table 2: this compound as an Aggregation Cue/Pheromone
| Insect Species | Emitter | Function | Behavioral Response | Key Finding |
| Labidostomis lusitanica (Leaf Beetle) | Males | Aggregation Cue | Attraction of both males and females. mdpi.comresearchgate.netpreprints.org | The male-specific compound promotes the formation of field aggregations on host plants. mdpi.comcsic.esresearchgate.net |
| Hippodamia convergens (Convergent Ladybird) | - | Aggregation Pheromone | Attraction and aggregation, particularly during diapause. researchgate.netresearchgate.net | A defensive allomone has been co-opted to also function as an aggregation pheromone for overwintering. researchgate.net |
Role as Warning Cues (Allomones) in Aposematic Insects
Participation in Plant-Insect Interactions
This compound and related pyrazines are also integral to the complex chemical dialogues between plants and insects, particularly in the context of pollination. mdpi.comcsic.es While plants produce a wide array of volatile organic compounds to attract pollinators, the use of pyrazines is a notable strategy. wordpress.comnih.gov
In some cases, the interaction is one of deception. Certain species of orchids, for example, engage in sexual deception by emitting a blend of semiochemicals that mimics the sex pheromone of female wasps of a specific species. mdpi.comcsic.esresearchgate.net Pyrazines have been identified as key components in the chemical mimicry employed by some of these orchids to attract male wasps, which then serve as pollinators during their attempts to mate with the flower. mdpi.comcsic.esresearchgate.net
In other instances, the relationship is mutualistic. Flowers of certain palm species and the cones of the African cycad Encephalartos villosus have been found to release alkyl-methoxypyrazines to attract their beetle pollinators. mdpi.comcsic.es In these interactions, the pyrazine acts as a synomone—a semiochemical that benefits both the producer (the plant) and the receiver (the pollinator). The plant achieves pollination, while the insect is guided to a food source or mating location. csic.es
Broader Role in Prey-Predator Relationships
The function of this compound as a defensive allomone firmly places it at the center of prey-predator dynamics. mdpi.comcsic.esjyu.fi The release of this pungent compound by aposematic insects (the prey) serves as an effective deterrent against many predators. researchgate.net
This chemical signal is a critical component of anti-predator strategies. researchgate.net The interaction is not simply a one-off repellent effect; the strong, memorable odor of pyrazines facilitates predator learning. annualreviews.orgresearchgate.net Predators that attempt to attack a pyrazine-defended insect associate the conspicuous visual signals of the prey with the foul taste and smell, and subsequently avoid similar-looking prey in the future. mdpi.comcsic.esresearchgate.net
However, the effectiveness of this chemical defense can be predator-specific. For instance, while the pyrazines produced by the wood tiger moth are effective against birds and ants, they have been shown to be ineffective against spider predators. mdpi.comcsic.es This highlights the nuanced and context-dependent nature of chemical defenses in ecological communities. Furthermore, the dual role of pyrazines in ladybugs—as both a defense and an aggregation signal—adds another layer to their role in prey-predator relationships. mdpi.comresearchgate.net Large, dense aggregations can enhance the collective aposematic signal, providing greater protection from predators than an individual might achieve alone. researchgate.net
Chemical and Biotechnological Synthesis of 2 Isobutylpyrazine
Traditional Chemical Synthesis Routes
Conventional chemical synthesis provides robust and well-established methods for producing 2-isobutylpyrazine. These routes often involve the condensation of key building blocks and subsequent chemical modifications to yield the final pyrazine (B50134) ring structure.
A foundational method for pyrazine synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. unimas.my This approach is a direct and versatile way to construct the pyrazine heterocycle. The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the reaction of the dicarbonyl and diamine, which is subsequently oxidized to the aromatic pyrazine. unimas.my Common oxidizing agents used for this aromatization step include copper(II) oxide and manganese oxide. unimas.my
In a specific application of this principle, pyrazine derivatives can be synthesized by reacting 1,2-diketones with 1,2-diamines in the presence of an onion extract as a natural catalyst. nbu.ac.in This green chemistry approach leverages the organic acids present in the onion extract to catalyze both the condensation and subsequent aromatization steps, offering high yields under mild conditions. nbu.ac.in While this demonstrates the general applicability of the condensation method, the synthesis of this compound specifically would require appropriately substituted precursors, such as 1-amino-4-methyl-2-pentanone (derived from leucine) and a suitable 1,2-dicarbonyl compound.
Table 8.1: Examples of Pyrazine Synthesis via Condensation This table is generated based on the principles of the described reaction.
| 1,2-Diketone | 1,2-Diamine | Resulting Pyrazine Core |
|---|---|---|
| Glyoxal (B1671930) | Ethylenediamine | Pyrazine |
| Diacetyl (2,3-Butanedione) | Ethylenediamine | 2,3-Dimethylpyrazine |
A widely recognized and efficient route for producing substituted pyrazines, including the precursor to 2-isobutyl-3-methoxypyrazine (B1223183), involves the condensation of an α-amino acid amide with glyoxal. mcmaster.canih.govresearchgate.net This method, often referred to as the Jones and Karmas and Spoerri procedure, is a one-pot reaction that has been extensively used to create pyrazinones, which are key intermediates for flavor compounds. nih.gov
The process begins with the condensation of an α-amino acid amide, such as leucine (B10760876) amide (the precursor for the isobutyl group), with glyoxal. nih.govresearchgate.net This reaction typically occurs in the presence of a base and leads to the formation of a 3-alkyl-2(1H)-pyrazinone. nih.gov This pyrazinone intermediate can then be methylated to produce the corresponding 2-methoxypyrazine. researchgate.net For instance, 3-isobutyl-2(1H)-pyrazinone, formed from leucine amide and glyoxal, is methylated using reagents like iodomethane (B122720) or diazomethane (B1218177) to yield 2-isobutyl-3-methoxypyrazine. mcmaster.caresearchgate.net This pathway is particularly valuable for creating isotopically labeled pyrazines for analytical and metabolic studies. mcmaster.caresearchgate.net
Reaction Scheme Overview:
Condensation: Leucine Amide + Glyoxal → 3-Isobutyl-2(1H)-pyrazinone
Methylation: 3-Isobutyl-2(1H)-pyrazinone + Methylating Agent (e.g., Iodomethane) → 2-Isobutyl-3-methoxypyrazine
Innovations in synthesis have focused on improving the efficiency and conditions of the final aromatization step. A novel approach for the synthesis of 2-isobutyl-3-methoxypyrazine involves a new aromatization procedure based on a method developed by Ghosh et al. dur.ac.uk This route also starts with the condensation of α,β-dicarbonyl and α,β-diamine compounds but introduces an adjusted aromatization step to prepare the target molecule. dur.ac.uk
Another innovative technique involves using an Ambersep 900 hydroxide-form resin. dur.ac.uk In this method, the resin acts as a mild base to facilitate the formation of 2-isobutyl-3-hydroxypyrazine, which can be sequestered by the resin. The methylation is then carried out directly by adding a methylating agent. A key advantage of this procedure is that the resin can be regenerated and recycled, making the process more sustainable. dur.ac.uk Other methods include thermal electrocyclization-aromatization, where a carbonate precursor undergoes heating to induce cyclization and aromatization to form the pyrazine ring, although this is a more general pyrazine synthesis. researchgate.net
Synthesis via α-Amino Acid Amides and Glyoxal Followed by Methylation
Enzymatic and Chemo-Enzymatic Approaches to this compound Synthesis
Biotechnological methods offer a sustainable alternative to traditional chemical synthesis, often providing high selectivity and operating under milder reaction conditions. These approaches utilize enzymes or whole microbial systems to produce pyrazines.
A prominent chemo-enzymatic strategy employs ω-transaminases (ATAs) for the synthesis of pyrazines. nih.gov This biocatalytic method involves the amination of an α-diketone to generate an α-amino ketone intermediate. nih.govd-nb.info This intermediate then undergoes spontaneous oxidative dimerization to form the symmetrically substituted pyrazine. nih.govacs.org
The process utilizes an amine donor, such as isopropylamine (B41738) or (S)-aminotetralin, and a transaminase enzyme, like ATA-113, to catalyze the key amination step. nih.gov The reaction is driven to completion by the irreversible dimerization of the α-amino ketone. This method has been successfully applied to various α-diketones to produce the corresponding pyrazines. nih.gov The synthesis of 2,5-diisobutylpyrazine, for example, would start from 1,6-dimethyl-2,5-heptanedione. The enzyme's regioselectivity is crucial when using non-symmetrical α-diketones, allowing for the formation of a single regioisomer of the resulting pyrazine. d-nb.info
Table 8.2: Chemo-Enzymatic Pyrazine Synthesis Using Transaminase ATA-113 Data sourced from research on chemo-enzymatic synthesis.
| α-Diketone Substrate | Amine Donor | Pyrazine Product | Yield |
|---|---|---|---|
| 2,3-Butanedione | Isopropylamine | Tetramethylpyrazine | 50% |
| 2,3-Pentanedione | Isopropylamine | 2,5-Diethyl-3,6-dimethylpyrazine | 65% |
Microbial fermentation is a key "natural" route for producing pyrazines. Certain microorganisms, notably Bacillus subtilis, are known to produce alkylpyrazines during fermentation. mdpi.comresearchgate.net The first evidence of microbial pyrazine synthesis was the production of tetramethylpyrazine by B. subtilis. researchgate.net
The biosynthesis of this compound in microorganisms is believed to start from amino acids. Specifically, L-leucine serves as the precursor for the isobutyl group. The microorganism provides the necessary enzymes and precursors, such as acetoin, which is a key intermediate in many bio-based pyrazine syntheses. mdpi.com The amino acid is converted into an α-amino ketone, which can then react with another molecule (or dimerize) to form the dihydropyrazine ring, followed by oxidation to the final pyrazine. Strains of Bacillus species isolated from cocoa fermentations have demonstrated the ability to produce various pyrazines, which are crucial for the characteristic aroma of chocolate. researchgate.net Optimizing fermentation conditions, such as pH, temperature, aeration, and precursor feeding (e.g., amino acids and sugars), is critical for maximizing the yield of specific pyrazines like this compound. mdpi.comvnuf.edu.vnscirp.org
Application of Amino Transaminases in Pyrazine Production
Preparation of Isotopically Labeled Analogues for Tracer Studies and Quantification
The synthesis of isotopically labeled analogues of this compound and related methoxypyrazines is fundamental for tracer studies in biosynthesis, metabolic research, and for accurate quantification using isotope dilution assays. These labeled compounds act as internal standards, chemically identical to the analyte of interest but distinguishable by mass spectrometry due to the mass difference imparted by stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
A key application for these labeled compounds is in stable isotope dilution assays (SIDA) for the quantification of methoxypyrazines in complex matrices such as grapes and wine. researchgate.netnih.gov These methods are highly accurate due to the use of a deuterated internal standard. tdx.cat For instance, 2-methoxy-3-isobutylpyrazine (IBMP) levels in red wines and grapes have been precisely determined using this technique. nih.gov The development of simplified SIDA methods, often combined with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS), allows for rapid and accurate quantification. researchgate.netajevonline.org
Chemical synthesis provides a direct route to these labeled molecules. One reported method involves the synthesis of [²H₂]-2-methoxy-3-isobutylpyrazine. capes.gov.br This allows for a known amount of the labeled compound to be added to a sample, enabling precise measurement of the naturally occurring, unlabeled analogue. capes.gov.br The synthesis of such standards can be achieved in a single step. capes.gov.br Similarly, deuterium-labeled 3-isobutyl-2-methoxy-[²H₂]-pyrazine (d₂-IBMP) and its precursor 3-isobutyl-2-hydroxy-[²H₂]-pyrazine (d₂-IBHP) have been synthesized for use as analytical standards, with their identity and purity (>99%) confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). researchgate.net
In addition to chemical synthesis, isotopically labeled precursors are used in biosynthetic studies to elucidate the formation pathways of this compound. In vivo feeding experiments in plants like the bell pepper (Capsicum annuum) have utilized stable isotope-labeled precursors. researchgate.netnih.gov These studies have shown, for example, the incorporation of L-leucine and α-ketoisocaproic acid (α-KIC) into the this compound molecule. researchgate.netnih.gov By using heavily labeled precursors such as [²H₁₀]-L-leucine, researchers have demonstrated that IBMP is biosynthesized in various parts of the plant. researchgate.net
Mixed labeling studies, which involve co-feeding a known deuterated precursor along with a potential ¹³C- or ¹⁵N-labeled precursor, are also employed. semanticscholar.org This technique helps to overcome analytical challenges such as co-eluting isotopologues, allowing for the clear detection of isotopic enrichment and the confirmation of biosynthetic precursors. researchgate.netsemanticscholar.org Such experiments have been crucial in establishing the roles of amino acids like L-leucine and L-serine in the formation of the pyrazine ring. researchgate.netsemanticscholar.org
The table below summarizes various isotopically labeled compounds related to this compound and their precursors used in research.
| Labeled Compound/Precursor | Isotope(s) | Application/Research Area |
| [²H₂]-2-Methoxy-3-isobutylpyrazine | ²H | Internal standard for quantification in grapes and wine capes.gov.br |
| 3-Isobutyl-2-methoxy-[²H₂]-pyrazine (d₂-IBMP) | ²H | Analytical standard for quantification researchgate.net |
| 3-Isobutyl-2-hydroxy-[²H₂]-pyrazine (d₂-IBHP) | ²H | Analytical standard and tracer for metabolic studies researchgate.net |
| [²H₁₀]-L-leucine | ²H | Precursor in biosynthetic studies of IBMP in bell peppers researchgate.net |
| L-leucine-¹³C₆,¹⁵N,d₁₀ | ¹³C, ¹⁵N, ²H | Precursor in mixed labeling studies to investigate biosynthetic pathways semanticscholar.org |
| α-Ketoisocaproic acid (α-KIC) | Not specified | Precursor in biosynthetic studies researchgate.netnih.gov |
| Glycine | Not specified | Precursor in biosynthetic studies researchgate.netnih.gov |
| Glyoxylic acid | Not specified | Precursor in biosynthetic studies researchgate.netnih.gov |
Factors Influencing 2 Isobutylpyrazine Concentration in Natural Systems
Viticultural and Environmental Conditions
The management of a vineyard and the specific environmental conditions of a site play a pivotal role in determining the final concentration of 2-isobutylpyrazine in grapes at harvest. nih.gov Key factors include the climatic conditions throughout the growing season, the amount of light that reaches the grape clusters, the altitude of the vineyard, the composition of the soil, the system used to train the vines, and specific canopy management practices like leaf and lateral shoot removal. journals.ac.za
Climate is a primary driver of this compound concentrations in grapes. tdx.cat Temperature, in particular, has a significant impact; cooler ripening conditions are associated with higher levels of IBMP and more pronounced "vegetative" aromas in the final wine. tdx.catresearchgate.net Conversely, warmer temperatures, especially early in the growing season, can lead to lower concentrations of IBMP. nih.gov For instance, in one study, a vintage with particularly hot climatic conditions between berry set and bunch closure resulted in IBMP concentrations below the detection level in the final wines. researchgate.net This inverse relationship between growing degree-days (GDD) and IBMP levels highlights the role of temperature in either inhibiting the synthesis or promoting the degradation of the compound. ashs.org
Rainfall and water availability also influence IBMP levels, primarily through their effect on vine vigor. nih.gov Higher water input, whether from rainfall or irrigation, can lead to more vigorous growth and a denser canopy, which in turn shades the fruit and can lead to higher IBMP concentrations. nih.govneliti.com This effect is amplified in cool and wet years, where excessive vine growth and slower degradation of methoxypyrazines can occur. nih.gov Regional differences in climate naturally lead to variations in IBMP levels. Grapes from cooler climates, such as the Loire Valley and Bordeaux in certain vintages, tend to have higher IBMP concentrations than those grown in warmer regions like Castilla-La Mancha in Spain. ucdavis.eduresearchgate.net However, it has been noted that grapes from warmer regions with high water availability can also exhibit high IBMP levels. nih.gov
Table 1: Effect of Climate on this compound (IBMP) Concentration
| Climatic Factor | Effect on IBMP Concentration | Supporting Research Findings |
| Temperature | Inverse correlation; cooler temperatures lead to higher IBMP levels. tdx.catresearchgate.net | Wines from cooler vintages or regions show higher IBMP. tdx.cat Hot conditions between berry set and bunch closure can lead to undetectable IBMP levels. researchgate.net |
| Rainfall/Water Availability | Higher water availability can increase IBMP due to increased vine vigor and shading. nih.govneliti.com | Excessive irrigation can increase IBMP, while deficit irrigation can reduce it. nih.gov |
| Regional Differences | Cooler climate regions generally have higher IBMP concentrations than warmer climates. ucdavis.edu | Cabernet Sauvignon from cooler climates like Bordeaux often has higher IBMP than the same variety from warm climates like Spain. ucdavis.edu |
Light exposure is a critical factor in modulating this compound concentrations in grape berries. ajevonline.orgajevonline.org Generally, increased sunlight exposure on the grape clusters leads to a decrease in IBMP levels. nih.govucdavis.edu This is thought to be due to two main effects: the inhibition of IBMP biosynthesis before ripening and the photodegradation of the compound in ripening grapes. tdx.catajevonline.org Research has shown that complete shading of clusters can increase IBMP concentration by over 100% compared to unshaded controls. nih.gov
The timing of light exposure is crucial. Light exposure before the onset of ripening (veraison) has the most significant impact on reducing the final IBMP concentration at harvest. nih.govashs.org Light exposure during the ripening period has been found to have little to no effect on the final concentration. nih.gov Canopy management techniques that increase light penetration into the fruit zone are therefore effective tools for reducing IBMP. mdpi.com These practices are particularly important in cooler, wetter years which promote dense canopies and more shaded fruit. nih.gov
Table 2: Impact of Light Exposure on this compound (IBMP) Concentration
| Light Condition | Effect on IBMP Concentration | Key Research Insights |
| Full Sun Exposure | Decreases IBMP concentration. nih.gov | Light exposure before veraison is most critical for reducing final IBMP levels. nih.govashs.org |
| Shading | Increases IBMP concentration. nih.gov | Complete shading can more than double the IBMP concentration in berries. nih.gov |
| Canopy Density | Denser canopies lead to more shading and higher IBMP. nih.gov | Proper canopy management to increase light exposure is a key strategy for IBMP reduction. mdpi.com |
Vineyard altitude influences grape composition primarily through its effect on the local mesoclimate, particularly temperature. mdpi.com Higher altitudes are generally correlated with cooler temperatures, which can slow down the ripening process. mdpi.com This can lead to higher concentrations of this compound. embrapa.brinfowine.com
A study on Cabernet Sauvignon wines from vineyards at different altitudes in Brazil found a significant positive correlation between IBMP concentrations and the altitude of the vineyard. embrapa.brinfowine.comacs.org Wines from the highest altitude vineyards (e.g., 1415 meters) had the highest levels of IBMP and were sensorially described with a "bell pepper" aroma. embrapa.br Conversely, wines from lower altitude vineyards were characterized by "red fruit" and "jam" aromas, indicating a riper fruit profile with lower IBMP. mdpi.comembrapa.br A strong negative correlation was observed between vineyard altitude and seasonal temperatures, confirming that higher altitude sites were cooler, which in turn led to higher IBMP content. embrapa.brinfowine.com
Table 3: Influence of Vineyard Altitude on this compound (IBMP) in Cabernet Sauvignon
| Vineyard Altitude (meters above sea level) | Associated Aroma Profile | IBMP Concentration Trend |
| High (e.g., 1350-1415) | "Bell pepper" embrapa.brinfowine.com | Higher embrapa.br |
| Low (e.g., 774-960) | "Red fruits," "jam" mdpi.comembrapa.br | Lower embrapa.br |
Soil composition affects vine growth and grape composition through its influence on water and nutrient availability. Nitrogen is a particularly important nutrient that influences vine vigor. mdpi.com While vine nitrogen status does not appear to have a direct impact on the biosynthesis of this compound, it can have an indirect effect. researchgate.net
High nitrogen availability in the soil can promote excessive vegetative growth, leading to a denser canopy. nih.gov This increased canopy density can result in greater shading of the fruit clusters, which, as previously discussed, is a key factor in promoting higher IBMP concentrations. researchgate.net Therefore, while nitrogen fertilization is essential for vine health, excessive application can indirectly lead to higher levels of "green" aromas in the final wine by fostering a more shaded fruit zone. nih.gov
The system used to train grapevines can significantly impact the microclimate within the canopy and around the fruit clusters, thereby influencing this compound levels. journals.ac.zanih.gov Training systems that promote better light exposure and air circulation in the fruit zone are generally associated with lower IBMP concentrations. ashs.orgnih.gov
For example, a study comparing different training systems found that those which increased temperature and light exposure in the canopy and fruiting zone resulted in lower IBMP content. nih.gov The choice of training system can affect shoot density and canopy architecture. nih.gov For instance, a vertical shoot positioning (VSP) system, when managed properly, can provide good fruit exposure. In contrast, systems that lead to dense, sprawling canopies can increase shading and consequently, IBMP levels. nih.gov The optimal training system will depend on the specific cultivar, climate, and soil type of the vineyard. nih.gov
Leaf and lateral shoot removal are direct canopy management techniques used to manipulate the light environment of the fruit zone and are highly effective in reducing this compound concentrations. ucdavis.edu Removing leaves from around the grape clusters, particularly on the morning-sun side, increases sunlight exposure, which can inhibit IBMP accumulation and enhance its degradation. nih.gov
Table 4: Effect of Leaf and Lateral Removal on this compound (IBMP)
| Viticultural Practice | Timing | Effect on IBMP Concentration |
| Leaf Removal | Early (post-berry set) ucdavis.edu | Significant reduction nih.gov |
| Leaf Removal | Late (post-veraison) | Little to no effect ucdavis.edu |
| Lateral Shoot Removal | During the growing season | Reduction ucdavis.edu |
Grapevine Training Systems
Grape Maturity and Ripening Stages
The concentration of this compound (IBMP) in grapes is significantly influenced by the maturity and ripening stage of the berries. researchgate.netajevonline.orgnih.govcapes.gov.bracs.orgnih.govresearchgate.netnih.gov
Dynamics of Accumulation and Decline during Berry Development (Pre-Veraison vs. Post-Veraison)
The accumulation of IBMP in grape berries follows a distinct pattern throughout their development. Research indicates that IBMP concentrations generally increase after fruit set, reaching a peak approximately two to three weeks before veraison, the onset of ripening. researchgate.netashs.orgmdpi.com Following this peak, there is a rapid and progressive decline in IBMP levels as the berries ripen post-veraison. nih.govmdpi.comnih.govtdx.catnih.govitjfs.com This decrease is a key indicator of grape maturity. labexcell.com
Studies on Cabernet Sauvignon have shown that IBMP content can peak at around 59 to 63 days after anthesis and then decline until harvest. nih.gov The degradation of IBMP post-veraison is reported to be faster than its synthesis. ucdavis.edu While the concentration per berry might decrease due to dilution from increasing berry weight, the amount of IBMP on a per-berry basis has been observed to increase through development in some seasons. researchgate.net
The distribution of IBMP within the grape bunch also changes during ripening. While the compound is found in stems, skins, and seeds, its proportion decreases in stems and seeds and increases in the skins as the grapes mature. ajevonline.orgresearchgate.net
Table 1: IBMP Concentration Dynamics During Grape Ripening
| Ripening Stage | IBMP Concentration Trend | Key Research Findings |
|---|---|---|
| Pre-Veraison | Accumulation, reaching peak levels. | Maximum accumulation occurs 2-3 weeks before veraison. researchgate.netashs.orgmdpi.com |
| Post-Veraison | Rapid and progressive decline. | The decrease is a marker of berry ripeness. labexcell.com Degradation rate exceeds synthesis rate. ucdavis.edu |
Correlation with Other Grape Maturity Markers (e.g., Malic Acid Breakdown)
A strong and consistent correlation has been observed between the breakdown of malic acid and the decrease in IBMP concentration as grapes ripen. researchgate.netnih.govtdx.catitjfs.comsemanticscholar.org This relationship holds true irrespective of the grape variety, soil type, or prevailing weather conditions. researchgate.netnih.gov The decline in both malic acid and IBMP is a reliable indicator of advancing grape maturity. vt.edu This correlation suggests that the metabolic pathways or regulatory mechanisms governing the degradation of these two compounds during ripening may be linked. itjfs.com
Genetic Factors (e.g., Grape Cultivar and Clone Specificity)
Genetic factors play a crucial role in determining the potential for a grapevine to accumulate IBMP. nih.govnih.govCurrent time information in San Jose, CA, US.nih.gov Certain grape cultivars, often referred to as "Bordeaux cultivars," are known to accumulate significant amounts of IBMP. nih.gov These include Cabernet Sauvignon, Cabernet Franc, Sauvignon blanc, Merlot, and Carménère. nih.gov In contrast, other varieties like Pinot Noir, Chardonnay, and Petit Verdot rarely contain detectable levels of this compound. nih.gov
Research has identified specific genes, namely VvOMT3 and VvOMT4, which encode for O-methyltransferase enzymes responsible for the final step in IBMP biosynthesis. nih.govnih.govresearchgate.net The VvOMT3 gene, in particular, is considered a key determinant for IBMP production, with its expression levels differing between high and low IBMP-producing varieties. nih.govresearchgate.netpublish.csiro.au
Furthermore, even within a single cultivar, different clones can exhibit variations in their capacity to produce IBMP. researchgate.netsemanticscholar.org This highlights the significance of clonal selection in managing the aromatic profile of wines. researchgate.netsemanticscholar.org For instance, studies on Cabernet Sauvignon clones have emphasized the importance of IBMP as a characteristic compound of the primary aroma. researchgate.netsemanticscholar.org
Table 2: Grape Cultivars and their General IBMP Accumulation Potential
| IBMP Accumulation Potential | Grape Cultivars |
|---|---|
| High | Cabernet Sauvignon, Cabernet Franc, Sauvignon blanc, Merlot, Carménère nih.gov |
| Low to Undetectable | Pinot Noir, Chardonnay, Petit Verdot nih.gov |
Post-Harvest and Vinification Processes Affecting this compound Levels
The concentration of IBMP in the final wine is highly correlated with the amount present in the grapes at harvest. ajevonline.orgnih.gov However, certain post-harvest and winemaking techniques can influence the final levels of this compound. researchgate.netajevonline.orglabexcell.com
Impact of Thermovinification
Thermovinification, a process that involves heating the grape must, has been shown to be an effective method for reducing IBMP concentrations. ucdavis.eduvignevin-occitanie.comawri.com.au This reduction is attributed to the volatilization of the compound at elevated temperatures. ucdavis.eduawri.com.au Heating the must to around 50°C can significantly decrease IBMP levels and may even enhance the fruity character of the wine. ucdavis.edu Flash détente, a rapid heating and vacuum cooling technique, is also reported to be particularly effective in removing IBMP. itjfs.comawri.com.au
Influence of Pressing Techniques and Stem Inclusion
Pressing techniques can affect the extraction of IBMP from the grape solids into the must. ajevonline.orgacs.orgtdx.catnih.gov Press wines, which are obtained from the solids under higher pressure, generally have higher concentrations of IBMP compared to free-run wines. ajevonline.orgtdx.cat The timing and pressure of pressing are therefore important considerations. While some studies suggest that the highly water-soluble nature of IBMP makes it less affected by the amount of pressure applied during commercial pressing, extended skin contact time can lead to a greater release of IBMP into the juice. capes.gov.bracs.orgnih.gov
The inclusion of stems during fermentation is another practice that can significantly increase the IBMP content in the final wine. ajevonline.orgresearchgate.nettdx.catnih.govtimgaiser.comacs.org Stems contain a high concentration of IBMP, and their presence in the fermenter can contribute to a more pronounced "green" or "herbaceous" character in the wine. researchgate.netucdavis.eduvt.edunih.gov Destemming is a common practice to mitigate this effect and improve wine quality. ucdavis.edu
Table 3: Impact of Vinification Techniques on IBMP Levels
| Technique | Effect on IBMP Concentration | Mechanism |
|---|---|---|
| Thermovinification | Decrease | Volatilization at elevated temperatures ucdavis.eduawri.com.au |
| Pressing | Increase in press wines | Higher extraction from solids under pressure ajevonline.orgtdx.cat |
| Stem Inclusion | Increase | Extraction from IBMP-rich stems researchgate.nettdx.catnih.gov |
Role of Yeast Strains during Fermentation
The concentration of this compound in natural systems, particularly in fermented foods and beverages, is significantly influenced by the metabolic activity of various yeast strains. Yeasts contribute to the formation of pyrazines through their metabolism of sugars and amino acids, which serve as precursors. researchgate.netnih.gov The formation of this compound, specifically, is linked to the yeast's metabolism of the branched-chain amino acid, L-valine.
During fermentation, yeast strains utilize amino acids from the environment to support growth and produce a wide array of volatile aroma compounds. frontiersin.orgmaxapress.com The synthesis of higher alcohols and other aroma compounds is directly dependent on the nitrogen sources available. frontiersin.orgmdpi.com The isobutyl group of this compound originates from L-valine, which is converted by the yeast into its corresponding α-keto acid, α-keto-isovalerate. frontiersin.org This intermediate can then participate in reactions that lead to the formation of the pyrazine (B50134) ring structure. However, the efficiency of this conversion and the final concentration of the resulting pyrazine can vary considerably between different yeast species and even between different strains of the same species. mdpi.com
Research into the influence of yeast on pyrazine concentration has been extensively conducted in the context of winemaking, with a primary focus on the structurally related compound, 2-methoxy-3-isobutylpyrazine (IBMP), which is responsible for "green" or "bell pepper" aromas. journals.ac.zajournals.ac.za The findings from these studies offer valuable insights into the potential role of yeast in modulating this compound levels.
Studies have shown that different strains of Saccharomyces cerevisiae, the most common winemaking yeast, can lead to different sensory outcomes in the final product. winetechlibrary.co.zaagriculturejournals.cz For instance, some strains are known to produce higher concentrations of fruity esters, which can mask the perception of pyrazine-related aromas. winetechlibrary.co.za In one investigation, the yeast strains NT 116 and VIN 13 were found to yield wines with high ester concentrations and prominent fruitiness, while the VIN 7 strain produced lower levels of esters. winetechlibrary.co.za
The use of non-Saccharomyces yeasts, either in spontaneous fermentation or in sequential inoculation with S. cerevisiae, further complicates the aromatic profile. researchgate.netfrontiersin.org These yeasts, which are naturally present on grapes, dominate the early stages of fermentation and can significantly alter the final composition of the wine. researchgate.net A study evaluating 11 non-Saccharomyces strains found that while there was no significant difference in the final concentration of IBMP among the treatments, wines fermented with strains such as Kazachstania servazzii, Metschnikowia pulcherrima, and Hanseniaspora uvarum were perceived as more fruity and less green. researchgate.net This suggests that the primary role of these yeasts may be in modulating the sensory perception of pyrazines rather than directly altering their concentration. researchgate.net
The metabolic pathway for amino acid utilization is not solely directed towards pyrazine formation. Yeast can redirect intermediates like α-keto-isovalerate into other metabolic pathways, such as the biosynthesis of other amino acids, which would reduce the pool of precursors available for pyrazine synthesis. frontiersin.org The specific metabolic fingerprint of each yeast strain—its efficiency in amino acid uptake, its enzymatic activity, and its production of other flavor-active compounds—collectively determines the final concentration and sensory impact of this compound. frontiersin.orgmdpi.com
Research Findings on Yeast Strain Effects on Pyrazine-Related Aromas
The following table summarizes findings from studies on different yeast strains and their impact on the concentration or perception of pyrazines (specifically IBMP) and related aroma compounds in wine.
| Yeast Strain(s) | Fermentation Type | Key Findings | Reference(s) |
| Saccharomyces cerevisiae (VIN 13, NT 116) | Single Inoculation (Sauvignon blanc) | Produced wines with high concentrations of fruity esters, which can mask green pepper characters. | winetechlibrary.co.za |
| Saccharomyces cerevisiae (VIN 7) | Single Inoculation (Sauvignon blanc) | Produced wines with low concentrations of esters. | winetechlibrary.co.za |
| Saccharomyces cerevisiae (VL3C) | Single Inoculation (Sauvignon blanc) | Found to produce sulphur-like off-odors under certain conditions. | journals.ac.zawinetechlibrary.co.za |
| Kazachstania servazzii, Metschnikowia pulcherrima, Hanseniaspora uvarum, et al. | Sequential Inoculation with S. cerevisiae | No significant difference in IBMP concentration was observed between yeast treatments. However, these strains increased fruitiness and masked the perception of "greenness" from IBMP. | researchgate.net |
| Various indigenous Saccharomyces cerevisiae strains | Single Inoculation (Cabernet Sauvignon) | Different strains showed distinct metabolic characteristics, contributing uniquely to the wine's final organoleptic richness and aromatic composition. | mdpi.com |
Research Gaps and Future Directions in 2 Isobutylpyrazine Studies
Elucidation of Remaining Unconfirmed Biosynthetic and Degradation Pathways
The precise metabolic pathways leading to the formation and breakdown of 2-isobutylpyrazine are not yet fully confirmed, representing a critical area for future investigation. Although theoretical pathways have been proposed for decades, many intermediate steps lack definitive proof in living organisms. nih.govdur.ac.ukd-nb.info
Two primary biosynthetic routes have been hypothesized. The first, often called the "amino acid amidation pathway," suggests that an amino acid, L-leucine, is first amidated to form 2-amino-4-methylpentanamide (B3046803) (AMPA). nih.gov This intermediate is then proposed to condense with a dicarbonyl compound like glyoxal (B1671930) to form 3-isobutyl-2-hydroxypyrazine (IBHP), the direct precursor to 2-isobutyl-3-methoxypyrazine (B1223183) (the specific methoxylated form commonly found in nature). nih.gov The final step is the O-methylation of IBHP. nih.gov The second proposed route involves the initial condensation of two amino acids, such as leucine (B10760876) and glycine, to form a cyclic dipeptide, which is subsequently converted into the pyrazine (B50134) structure. nih.govoup.comoup.com However, key intermediates in these pathways have not always been detected in plants, leaving the exact mechanism an open question. researchgate.net
Recent feeding experiments using stable isotope-labeled compounds have provided significant clues, confirming L-leucine and L-serine as crucial precursors in bell peppers and suggesting a link between pyrazine biosynthesis and photorespiration. researchgate.netresearchgate.net Despite this progress, the complete sequence of enzymatic reactions and the identity of all intermediates remain to be conclusively demonstrated.
Similarly, the degradation pathway of this compound is not fully defined. The prevailing hypothesis is that it is enzymatically demethylated back to its non-volatile precursor, IBHP. acs.org This theory is supported by studies showing an inverse correlation between 2-isobutyl-3-methoxypyrazine and IBHP concentrations during the ripening of bell peppers and grapes. acs.org Research in rats also points to an O-demethylation degradation process. This suggests a potential metabolic cycle where the compound is switched between its volatile (methoxylated) and non-volatile (hydroxylated) forms via O-(de)methylation reactions. researchgate.net Future research must focus on identifying and characterizing the specific enzymes (demethylases) responsible for this degradation in plants and microorganisms.
| Proposed Pathway | Key Precursors/Intermediates | Status |
| Biosynthesis: Amidation Pathway | L-leucine, 2-amino-4-methylpentanamide (AMPA), Glyoxal, 3-isobutyl-2-hydroxypyrazine (IBHP) | Hypothetical; some steps unconfirmed in vivo. nih.gov |
| Biosynthesis: Dipeptide Pathway | L-leucine, Glycine, 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP) | Hypothetical; intermediate steps not demonstrated in living organisms. nih.gov |
| Degradation Pathway | 3-isobutyl-2-hydroxypyrazine (IBHP) | Hypothesized to be demethylation; supported by inverse correlation studies. acs.org |
Deeper Understanding of Precursor Metabolism in Planta
While L-leucine has been identified as a primary building block for the isobutyl side chain of the pyrazine, a deeper understanding of its metabolism and the regulation of its availability within the plant is needed. d-nb.inforesearchgate.net Feeding studies have demonstrated that L-leucine, as well as related compounds like α-ketoisocaproic acid, can be incorporated into the final this compound molecule. researchgate.net However, the specific metabolic fluxes that channel these precursors towards pyrazine synthesis, as opposed to other metabolic functions like protein synthesis or energy production, are poorly understood. sigmaaldrich.com
Recent findings that L-serine is also a key precursor have opened a new avenue of research, connecting pyrazine biosynthesis to the photorespiratory pathway. researchgate.netresearchgate.net This link suggests that environmental factors influencing photorespiration, such as light intensity and temperature, could have a direct impact on the availability of precursors for pyrazine formation. Further metabolomic studies are required to map the intricate network of reactions that supply and regulate the precursor pool for this compound synthesis in various plant species. Understanding these regulatory checkpoints is crucial for developing agricultural strategies to control the levels of this potent aroma compound in crops like grapes and peppers.
| Precursor | Metabolic Origin/Pathway | Evidence |
| L-Leucine | Branched-chain amino acid metabolism | Feeding experiments confirm incorporation. researchgate.netresearchgate.net |
| L-Serine | Photorespiration | Feeding experiments with stable isotopes revealed it as a key precursor for the pyrazine ring. researchgate.netresearchgate.net |
| Glyoxal/Glyoxylic Acid | Carbohydrate/Amino acid metabolism | Hypothesized as the dicarbonyl reactant. oup.comresearchgate.net |
| α-Ketoisocaproic acid | Degradation product of L-leucine | Feeding experiments show incorporation. researchgate.net |
Comprehensive Characterization of Complex Sensory Interactions in Multisensory Environments
The perception of this compound's characteristic 'green pepper' aroma does not occur in isolation. osti.govscielo.org.za In complex matrices like food and beverages, its sensory impact is significantly modulated by interactions with other volatile and non-volatile compounds. journals.ac.zaresearchgate.netcabidigitallibrary.org A major research gap is the comprehensive characterization of these interactions in real-world, multisensory environments.
Studies in wine have shown that the perceived intensity of this compound can be suppressed or enhanced by other aroma compounds. For instance, an antagonistic interaction has been observed between 2-isobutyl-3-methoxypyrazine and volatile thiols like 3-mercaptohexan-1-ol (3MH), where the presence of one can diminish the perception of the other's characteristic aroma. researchgate.net Furthermore, binary mixtures of this compound with volatile phenols can lead to unpredictable sensory outcomes, where the aroma profile of the mixture is different from what would be expected from its individual components. researchgate.net New aroma attributes can emerge while others are suppressed. researchgate.net
Future research should move beyond simple binary mixtures and investigate multicomponent interactions in varied food matrices. The influence of non-volatile components, such as fats, sugars, and proteins, on the release and perception of this compound also warrants deeper investigation, as these can significantly alter the flavor profile. researchgate.net Understanding these complex sensory dynamics is essential for designing foods and beverages with specific, targeted aroma profiles.
| Interacting Compound(s) | Matrix | Observed Sensory Effect |
| 3-mercaptohexan-1-ol (3MH) | Dearomatised Sauvignon Blanc wine | Antagonistic interaction; suppression of 'green' and 'tropical' attributes depending on concentration. osti.govresearchgate.net |
| Volatile Phenols (guaiacol, o-cresol) | De-aromatised red wine | Unpredictable outcomes; emergence of new aroma attributes and suppression of original ones. researchgate.net |
| Fat, Sugar, Flour | Biscuits | The food matrix (especially fat content) strongly affects the release of aroma compounds. researchgate.net |
Development of Novel and More Efficient Synthetic Routes for Targeted Production
The industrial demand for pyrazines in the flavor and fragrance industry necessitates the development of more efficient, sustainable, and cost-effective synthetic routes. dur.ac.ukd-nb.info The classical chemical synthesis, which typically involves the condensation of a leucine derivative with glyoxal followed by methylation, can be effective but may involve harsh conditions or reagents. chemicalbook.com
Future research is focused on novel synthetic strategies that offer improved yields and milder reaction conditions. One promising approach involves the use of solid-phase catalysts, such as ion-exchange resins, which can act as mild bases for methylation steps and be easily recycled. dur.ac.uk This aligns with the principles of green chemistry by reducing waste and energy consumption.
Another innovative direction is the development of chemo-enzymatic methods. d-nb.info These routes use enzymes, such as transaminases, to perform key steps in the synthesis, offering high selectivity and the ability to operate under environmentally benign conditions. d-nb.info Further exploration into biocatalytic and fermentation-based production using engineered microorganisms could provide a "natural" and sustainable source of this compound. d-nb.info Refining these novel synthetic methodologies will be key to meeting the growing market demand for this valuable flavor compound. dur.ac.uk
| Synthetic Approach | Description | Potential Advantages |
| Resin-Catalyzed Synthesis | Utilizes a resin (e.g., Ambersep 900) as a mild, recyclable base for the methylation step. dur.ac.uk | Milder reaction conditions, catalyst can be recycled, improved efficiency. dur.ac.uk |
| Novel Condensation/Aromatization | Based on condensation of α,β-dicarbonyl and α,β-diamine compounds followed by a new aromatization procedure. dur.ac.uk | Potential for higher yields and novel derivatives. dur.ac.uk |
| Chemo-enzymatic Synthesis | Employs enzymes (e.g., transaminases) to catalyze key amination steps in the pathway. d-nb.info | High selectivity, mild reaction conditions, environmentally friendly. d-nb.info |
Q & A
Q. What are the primary safety protocols for handling 2-Isobutylpyrazine in laboratory settings?
- Methodological Answer : Researchers must adhere to OSHA HCS guidelines (29 CFR 1910), including:
- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact .
- Adequate ventilation to avoid inhalation of vapors, which are heavier than air and may accumulate in confined spaces .
- Immediate decontamination procedures: Rinse eyes/skin with water for 15 minutes upon exposure, and ensure contaminated clothing is removed .
- Storage in sealed containers away from ignition sources due to flammability risks .
Q. How can this compound be detected and quantified in natural samples (e.g., plants)?
- Methodological Answer : Headspace collection of volatiles on porous polymer traps, followed by capillary column separation and GC-MS analysis, is a validated method. This approach was used to identify 3-alkyl-2-methoxypyrazines in raw vegetables, achieving detection limits as low as 1 ng/L . Calibration with stable isotope-labeled analogs (e.g., deuterated standards) improves accuracy in complex matrices .
Q. What experimental conditions are critical for synthesizing this compound derivatives?
- Methodological Answer : Synthesis requires strict control of:
- Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions .
- pH : Neutral to slightly acidic conditions to stabilize intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for pyrazine ring functionalization .
- Purification : Column chromatography or recrystallization to isolate high-purity products (>98%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported environmental impacts on this compound concentrations during grape ripening?
- Methodological Answer : Discrepancies arise from variable soil, climate, and viticultural practices. To address this:
- Conduct longitudinal studies tracking malic acid breakdown, which correlates strongly with pyrazine degradation (R² > 0.85) .
- Use multivariate regression models to isolate factors (e.g., soil nitrogen content, canopy management) affecting concentration gradients .
- Validate findings via replicated field trials across diverse terroirs .
Q. What thermodynamic mechanisms drive the binding of this compound to proteins like Major Urinary Protein (MUP-I)?
- Methodological Answer : Binding is enthalpy-driven, contrary to classical hydrophobic interactions. Key approaches include:
- Isothermal Titration Calorimetry (ITC) : Quantifies ΔH and ΔS, revealing favorable enthalpic contributions from desolvation .
- NMR relaxation assays : Detect conformational relay effects, where ligand binding rigidifies binding-pocket residues but increases flexibility in adjacent regions .
- X-ray crystallography : Resolves structural details (e.g., hydrogen bonding with Thr119 and hydrophobic contacts with Phe108) .
Q. How can the sensory threshold of this compound in wines be accurately determined?
- Methodological Answer : The threshold (15 ng/L for green bell pepper character in wine) is established via:
- Stable Isotope Dilution Assays (SIDA) : Using deuterated 2-methoxy-3-isobutylpyrazine as an internal standard for GC-MS .
- Sensory panels : Trained assessors rate intensity on a 10-point scale, with statistical validation (e.g., ANOVA) to confirm significance .
- Dose-response curves : Log-transformed concentration vs. perceived intensity to calculate EC₅₀ values .
Q. What strategies ensure reproducibility in synthesizing this compound analogs for pharmacological studies?
- Methodological Answer : Reproducibility requires:
- Detailed reaction logs : Documenting catalyst loading (e.g., 5 mol% Pd/C), stirring rates, and inert atmosphere conditions .
- Batch validation : NMR (¹H/¹³C) and LC-MS to confirm identity and purity (>95%) .
- Open-access data sharing : Depositing synthetic protocols in repositories like ChemRxiv or Beilstein Archives .
Q. How does this compound contribute to flavor profiles in tobacco and wine, and how can its effects be modulated?
- Methodological Answer : The compound adds "musty, vegetative" notes at low concentrations (1–10 ng/L) but becomes overpowering above 15 ng/L. Modulation strategies include:
- Blending : Combining with ethyl vanillin or furaneol to balance sensory profiles .
- Microbial degradation : Using Oenococcus oeni strains to reduce pyrazine levels during fermentation .
- Encapsulation : Cyclodextrin-based delivery systems to control release kinetics in tobacco products .
Data Analysis & Contradiction Management
Q. How should researchers address conflicting reports on the ecological toxicity of this compound?
- Methodological Answer :
- Perform QSAR modeling to predict toxicity endpoints (e.g., LC₅₀ for aquatic organisms) when empirical data are lacking .
- Conduct microcosm studies to assess biodegradation rates under simulated environmental conditions (pH 6–8, 25°C) .
- Cross-reference regulatory databases (e.g., EPA ECOTOX) for existing ecotoxicity data .
Q. What computational tools are effective in predicting the reactivity of this compound with oxidizing agents?
- Methodological Answer :
- DFT calculations : Simulate reaction pathways (e.g., oxidation at the pyrazine ring’s N-atoms) using Gaussian or ORCA software .
- Hammett constants : Predict substituent effects on reaction rates (σₚ values for methoxy/isobutyl groups) .
- Accelerated stability testing : Expose samples to H₂O₂ or UV light, followed by HPLC-UV to track degradation products .
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
